molecular formula C24H24N2O3 B2708935 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide CAS No. 921863-19-6

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide

カタログ番号: B2708935
CAS番号: 921863-19-6
分子量: 388.467
InChIキー: NNSCOYZFUYGZGV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide is a synthetic benzoxazepine derivative intended for research and development purposes exclusively. This compound is part of a class of heterocyclic structures known for their significant biological importance and pharmacological potential . Structurally, it features a tetrahydrobenzo[b][1,4]oxazepin-4-one core, a seven-membered ring system, substituted at the 5-position with an ethyl group and at the 3-position with dual methyl groups. The 7-position of the structure is functionalized with a 2-naphthamide moiety, which may influence its binding affinity and selectivity . Based on studies of highly similar compounds, this benzoxazepine derivative is hypothesized to function as a potent kinase inhibitor. Related analogs have demonstrated significant inhibitory activity against specific molecular targets like receptor-interacting protein kinase 1 (RIPK1), which is a key regulator of necroptosis and inflammation pathways . The potential applications of this compound are primarily in the field of preclinical drug discovery, warranting investigation for the treatment of chronic inflammatory disorders, autoimmune diseases, and other conditions driven by inflammatory cell death . The synthesis of such compounds typically involves multi-step organic reactions, which may include Schotten-Baumann acylation for the formation of the amide bond, with careful control of reaction conditions to ensure high yield and purity . The final product should be characterized using advanced analytical techniques including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structural integrity and assess purity . This product is provided for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Please note that the specific biological data and mechanistic details for this exact compound are not fully characterized, and the information provided is based on its structural class and closely related analogs.

特性

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-4-26-20-14-19(11-12-21(20)29-15-24(2,3)23(26)28)25-22(27)18-10-9-16-7-5-6-8-17(16)13-18/h5-14H,4,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSCOYZFUYGZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide is a compound of growing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide is C22H26N2O4C_{22}H_{26}N_{2}O_{4} with a molecular weight of 382.5 g/mol. The compound contains various functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H26N2O4C_{22}H_{26}N_{2}O_{4}
Molecular Weight382.5 g/mol
CAS Number921543-12-6

Research indicates that the compound may exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of squalene synthase, which is crucial in cholesterol biosynthesis .
  • Antiproliferative Effects : In vitro studies have demonstrated that N-(5-ethyl-3,3-dimethyl-4-oxo...) can induce apoptosis in cancer cell lines. The compound's structural features may enhance its interaction with cellular targets involved in cell cycle regulation .
  • Anti-inflammatory Properties : The oxazepin moiety has been associated with anti-inflammatory effects in various models of inflammation. This suggests potential therapeutic applications in chronic inflammatory diseases .

In Vitro Studies

Several studies have explored the biological activity of N-(5-ethyl-3,3-dimethyl...) in vitro:

  • Cell Viability Assays : The compound was tested on various cancer cell lines (e.g., HeLa and MCF7) where it exhibited IC50 values ranging from 10 µM to 20 µM, indicating significant antiproliferative effects .
  • Enzyme Inhibition Assays : Inhibition assays demonstrated that the compound could inhibit squalene synthase with an IC50 value of approximately 15 µM. This inhibition led to reduced cholesterol levels in treated cells .

Case Studies

  • Chronic Inflammatory Disorders : A clinical trial investigating the effects of similar oxazepin derivatives on patients with ulcerative colitis showed promising results regarding inflammation reduction and symptom relief .
  • Cancer Treatment : Another case study highlighted the use of related compounds in combination therapies for breast cancer treatment, showing enhanced efficacy when paired with traditional chemotherapeutics .

科学的研究の応用

Structure and Composition

The molecular formula of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide is C24_{24}H24_{24}N2_{2}O3_{3}, with a molecular weight of approximately 388.467 g/mol. The compound features a complex structure that includes a naphthamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepine scaffold, contributing to its unique pharmacological profile.

Anticancer Activity

Research has indicated that N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide exhibits promising anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to interact with DNA and inhibit cancer cell proliferation through various pathways. Studies have demonstrated its effectiveness against several cancer cell lines including breast (MCF-7) and colon (HCT116) cancers .
  • Comparative Efficacy : In vitro studies have reported that certain derivatives of this compound display IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary findings suggest it may possess significant efficacy against bacterial strains responsible for human infections .

Pharmacokinetics and Drug Delivery

Understanding the pharmacokinetics of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide is crucial for its development as a therapeutic agent:

  • Absorption and Distribution : Studies on similar compounds indicate favorable absorption profiles and distribution characteristics in biological systems .
  • Metabolism : Investigations into the metabolic pathways reveal insights into how the compound is processed within the body, which is essential for optimizing its therapeutic efficacy .

Case Study 1: Anticancer Efficacy

A study published in HAL explored various naphtho[1,2-e][1,3]oxazine derivatives bearing an arylsulfonamide moiety. Among these compounds, some exhibited remarkable anticancer activities with IC50 values that were competitive with existing treatments .

Case Study 2: Synthesis and Characterization

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo...) was achieved using green chemistry methods which not only improved yield but also reduced environmental impact. Characterization techniques such as NMR and X-ray crystallography were employed to confirm the structure and purity of the synthesized compounds .

類似化合物との比較

Analogs with Modified Benzamide Substituents

The compound N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide () shares the same benzooxazepinone core but replaces the 2-naphthamide with a 3,4-difluorobenzamide group. Key differences include:

  • Steric profile : The smaller benzamide substituent reduces lipophilicity (clogP ≈ 3.2 vs. ~4.5 for the naphthamide analog), impacting membrane permeability.

Analogs with Heterocyclic Core Modifications

VU0155056 (VU01) () replaces the benzooxazepinone core with a benzoimidazolone ring linked to a piperidine and 2-naphthamide. Key contrasts:

  • Core flexibility : The benzoimidazolone-piperidine system introduces conformational flexibility, possibly enabling broader target engagement.
  • Functional role: VU01 is a phospholipase D (PLD) inhibitor, suggesting the benzoimidazolone core is critical for PLD binding, whereas the benzooxazepinone scaffold may favor other targets (e.g., RIPK1) .

GSK2982772 () retains the benzooxazepinone core but substitutes the 2-naphthamide with a triazole carboxamide. This compound demonstrates potent RIPK1 inhibition and cytokine suppression, highlighting the scaffold’s versatility in modulating inflammatory pathways. The triazole group may enhance hydrogen bonding compared to the naphthamide’s hydrophobic interactions .

Comparison with Functional Group Analogs

Dimeric Naphthamide Derivatives

Compound 6 from ( N,N’-((((1,4-phenylenebis(azanediyl))bis(2-oxoethane-2,1-diyl)) bis(decanoylazanediyl)) bis(6-aminohexane-1,2-diyl))bis(2-naphthamide)) features a dimeric γ-AApeptide structure with dual 2-naphthamide groups. Key distinctions:

  • Molecular weight: The dimeric form (MW = 1,067.71 g/mol) significantly exceeds the monomeric target compound (MW ≈ 401.5 g/mol), likely reducing cell permeability.
  • Application: Such dimers are designed as peptidomimetics for stabilizing secondary structures, whereas the target compound’s monomeric form is optimized for small-molecule drug properties .

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Molecular Formula Core Structure Substituent Key Property/Observation Reference
Target Compound C₂₅H₂₅N₂O₃ Benzo[b][1,4]oxazepine 2-naphthamide High lipophilicity (clogP ~4.5) -
N-(...)-3,4-difluorobenzamide C₂₂H₂₂F₂N₂O₃ Benzo[b][1,4]oxazepine 3,4-difluorobenzamide Enhanced metabolic stability
GSK2982772 C₂₂H₂₃N₅O₃ Benzo[b][1,4]oxazepine Triazole carboxamide RIPK1 inhibition (IC₅₀ = 16 nM)
VU0155056 (VU01) C₂₅H₂₅N₃O₂ Benzoimidazolone 2-naphthamide PLD inhibition (IC₅₀ = 3.7 µM)
Compound 6 (Dimeric) C₆₄H₉₀O₈N₆ Dimeric γ-AApeptide Bis(2-naphthamide) Peptidomimetic scaffold

Q & A

Q. Table 1: Yield Optimization Case Study

SubstituentSolventCatalystYield (%)
-OCH3DMFDMAP78
-NO2DCMEDC/HOBt65
-ClTHFDCC72
Data from analogous sulfonamide syntheses .

Advanced: How should contradictory data on the compound’s solubility and bioavailability be resolved?

Methodological Answer:
Contradictions often arise from varied experimental conditions . Resolution strategies include:

  • Standardized solubility assays : Use USP buffers (pH 1.2–7.4) and logP measurements via shake-flask/HPLC methods .
  • Comparative studies : Cross-validate with structurally similar compounds (e.g., 2,4,6-trimethylbenzenesulfonamide derivatives) to isolate solubility trends .
  • Computational modeling : Predict bioavailability using QSAR models or molecular dynamics simulations to assess membrane permeability .

Advanced: What mechanistic approaches are used to study this compound’s interaction with biological targets?

Methodological Answer:
Mechanistic studies employ:

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to proteins like kinases or GPCRs .
  • X-ray crystallography : Resolve 3D binding modes (e.g., naphthamide stacking in enzyme active sites) .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish binding drivers (e.g., hydrophobic vs. hydrogen bonding) .

Q. Table 2: Example Binding Data for Analogous Compounds

Target ProteinKD (nM)Technique
COX-212.3SPR
HDAC645.7ITC
PARP18.9X-ray crystallography
Derived from studies on benzoxazepine sulfonamides .

Basic: What analytical techniques are critical for purity assessment during synthesis?

Methodological Answer:

  • HPLC-PDA : Quantify purity (>95%) and detect UV-active impurities .
  • Elemental analysis : Confirm C/H/N/O ratios within ±0.4% of theoretical values .
  • DSC/TGA : Assess thermal stability and polymorphic forms .

Advanced: How can researchers address inconsistencies in biological replicate data during pharmacological testing?

Methodological Answer:

  • Strict standardization : Use synchronized cell passages and serum-free media to minimize variability .
  • Blinded experiments : Assign compound batches randomly to eliminate operator bias .
  • Statistical rigor : Apply Grubbs’ test to identify outliers and ANOVA for multi-group comparisons .

Advanced: What strategies are recommended for elucidating metabolic pathways of this compound?

Methodological Answer:

  • In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH to identify phase I metabolites .
  • LC-MS/MS : Profile metabolites using high-resolution orbitrap systems (e.g., Thermo Q-Exactive) .
  • Stable isotope labeling : Track metabolic fate using 13C/15N-labeled analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。